molecular formula C22H25NO4 B1357169 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid CAS No. 1217482-47-7

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid

Katalognummer: B1357169
CAS-Nummer: 1217482-47-7
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: RZZXDYZWHUAOEK-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, or (R)-FMAHA for short, is a synthetic organic compound with many potential applications in scientific research. The compound is composed of a hexanoic acid backbone with a fluoren-9-yl group attached to the carboxyl group, a methyl group attached to the nitrogen, and a methoxycarbonyl group attached to the fluoren-9-yl group.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Derivative Applications

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, and its derivatives, have been extensively explored in the synthesis of novel compounds and materials. Adamczyk and Reddy (2001) synthesized a derivative, highlighting its potential as a non-proteinogenic amino acid for various applications. The fluorenylmethoxycarbonyl (Fmoc) group is widely used for amino acid protection, facilitating the synthesis of peptides. This technique was illustrated by Šebesta and Seebach (2003) in their work on the preparation of N-Fmoc-protected β2-homoamino acids. Similarly, Mollica et al. (2012) utilized the fluorenylmethoxycarbonyl group for protecting amino acids in the synthesis of asymmetrically protected 2,7-diaminosuberic acid using a novel synthetic pathway (Adamczyk & Reddy, 2001; Šebesta & Seebach, 2003; Mollica et al., 2012).

2. Material Science and Nanotechnology

The self-assembling properties of amino acids modified with the fluorenylmethoxycarbonyl group have been studied extensively. Gour et al. (2021) reported the self-assembled structures formed by various Fmoc-modified aliphatic uncharged single amino acids. These modified amino acids can form complex structures, such as fibers, tubes, and flower-like morphologies under varying conditions, and are being considered for the design of novel self-assembled architectures in material science and nanotechnology (Gour et al., 2021).

3. Solid-Phase Syntheses of Peptides

The fluorenylmethoxycarbonyl group also finds applications in solid-phase syntheses of peptides and oligomers. Gregar and Gervay-Hague (2004) demonstrated the synthesis of oligomers derived from amide-linked neuraminic acid analogues, where the N-fluorenylmethoxycarbonyl-protected sugar amino acids were utilized. This example illustrates the versatility of the fluorenylmethoxycarbonyl group in peptide and oligomer synthesis (Gregar & Gervay-Hague, 2004).

Wirkmechanismus

Target of Action

Fmoc-N-methyl-D-norleucine, also known as (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target but serves as a building block in the formation of larger peptide chains.

Mode of Action

The compound acts as a protecting group for amines during peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This property is crucial in peptide synthesis, where the Fmoc group is removed to allow the amino group to participate in peptide bond formation .

Biochemical Pathways

In the context of peptide synthesis, the compound is involved in the formation of peptide bonds. The Fmoc group protects the amino group from reacting prematurely. Once the peptide bond is formed, the Fmoc group is removed, allowing the next amino acid to be added to the growing peptide chain .

Result of Action

The primary result of the action of Fmoc-N-methyl-D-norleucine is the successful synthesis of peptides. By protecting the amino group during synthesis, the compound ensures that peptide bonds are formed correctly, leading to the creation of the desired peptide sequence .

Action Environment

The action of Fmoc-N-methyl-D-norleucine is influenced by the conditions of the peptide synthesis process. The compound is stable at room temperature and has a long shelf-life . The removal of the Fmoc group requires basic conditions, typically achieved with a solution of piperidine . The compound’s stability and reactivity can also be influenced by factors such as temperature, solvent, and the presence of other reagents.

Eigenschaften

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-3-4-13-20(21(24)25)23(2)22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,3-4,13-14H2,1-2H3,(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXDYZWHUAOEK-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301194451
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217482-47-7
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217482-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301194451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.